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Compound of Interest

Compound Name: 4-Phenoxyphenylacetonitrile

Cat. No.: B151008 Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 4-
Phenoxyphenylacetonitrile, a valuable intermediate in pharmaceutical and materials science

research. The described two-step synthetic route starts from the commercially available 4-

phenoxybenzoic acid, proceeding through a 4-phenoxybenzyl alcohol intermediate. This

method offers a practical and scalable approach for obtaining the target compound in good

yield and purity. This application note includes comprehensive experimental procedures,

characterization data, scale-up considerations, and a visual workflow diagram to guide

researchers in the successful synthesis of 4-Phenoxyphenylacetonitrile.

Introduction
4-Phenoxyphenylacetonitrile is an important organic building block characterized by a diaryl

ether moiety and a nitrile functional group. This unique combination of functionalities makes it a

versatile precursor for the synthesis of various target molecules in drug discovery and materials

science. The development of a reliable and scalable synthesis is crucial for facilitating research

that utilizes this compound. The synthetic strategy outlined herein involves the reduction of 4-

phenoxybenzoic acid to 4-phenoxybenzyl alcohol, followed by a one-pot conversion to 4-
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Phenoxyphenylacetonitrile via the corresponding benzyl chloride. This pathway was chosen

for its use of readily available starting materials and its adaptability to larger-scale production.

Experimental Protocols
Step 1: Synthesis of 4-Phenoxybenzyl alcohol
This procedure is adapted from the reduction of a similar benzoic acid derivative.

Reaction Scheme:

Materials and Equipment:

4-Phenoxybenzoic acid

Sodium borohydride (NaBH₄)

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Tetrahydrofuran (THF), anhydrous

10% Sulfuric acid

Ether

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask with a magnetic stirrer

Pressure-equalizing addition funnel

Reflux condenser

Ice/water bath

Separatory funnel

Rotary evaporator
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Procedure:

In a 500 mL, 4-necked round-bottom flask equipped with a magnetic stirrer, pressure-

equalizing addition funnel, thermometer, and reflux condenser, add sodium borohydride (9.6

g, 0.25 mol) and 4-phenoxybenzoic acid (64 g, 0.30 mol).

Flush the apparatus with dry nitrogen.

Cool the flask in an ice/water bath and add 200 mL of anhydrous tetrahydrofuran dropwise.

Over a period of 1 hour, add boron trifluoride diethyl etherate (40.6 mL, 0.33 mol) dropwise,

maintaining the internal temperature between 0-10°C.

After the addition is complete, stir the reaction mixture for 12 hours at 20°C, followed by 2

hours at 40°C.

Cool the reaction mixture to 0°C and cautiously add ice-water dropwise until hydrogen

evolution ceases.

Add 10% sulfuric acid to dissolve the resulting precipitate.

Transfer the mixture to a separatory funnel and extract twice with 100 mL portions of ether.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator

to yield 4-phenoxybenzyl alcohol.

Step 2: Synthesis of 4-Phenoxyphenylacetonitrile
This procedure is a one-pot conversion of the alcohol to the nitrile, adapted from analogous

syntheses of substituted phenylacetonitriles.

Reaction Scheme:

Materials and Equipment:

4-Phenoxybenzyl alcohol (from Step 1)
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Thionyl chloride (SOCl₂)

Sodium cyanide (NaCN)

Acetone, anhydrous

Benzene

Anhydrous sodium sulfate (Na₂SO₄)

Three-necked round-bottom flask with a magnetic stirrer

Reflux condenser

Dropping funnel

Heating mantle

Filtration apparatus

Rotary evaporator

Distillation apparatus

Procedure:

In a well-ventilated fume hood, place the crude 4-phenoxybenzyl alcohol (assuming ~0.30

mol from the previous step) in a 1 L three-necked round-bottom flask equipped with a

magnetic stirrer, reflux condenser, and a dropping funnel.

Add 500 mL of dry chloroform to the flask.

Add thionyl chloride (35.7 g, 0.30 mol) dropwise to the stirred solution.

After the addition is complete, heat the mixture to reflux for 2 hours.

Allow the reaction to cool to room temperature and then carefully remove the chloroform and

excess thionyl chloride by distillation.
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To the crude 4-phenoxybenzyl chloride residue, add a solution of sodium cyanide (22.0 g,

0.45 mol) in 150 mL of water, followed by 500 mL of acetone.

Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.

After cooling, filter the reaction mixture with suction to remove inorganic salts. Wash the filter

cake with a small amount of acetone. Caution: The filtrate and filter cake contain cyanide.

Handle with appropriate safety precautions and dispose of waste properly.

Combine the filtrates and remove the acetone by distillation.

To the residual oil, add 300 mL of benzene and wash with three 100 mL portions of hot water.

Dry the benzene solution over anhydrous sodium sulfate for 15 minutes.

Filter the solution and remove the benzene by distillation at reduced pressure.

The resulting crude 4-Phenoxyphenylacetonitrile can be purified by vacuum distillation.

Characterization Data
All quantitative data for the starting material and the final product are summarized in the tables

below for easy comparison.

Table 1: Physicochemical Properties

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Boiling Point
(°C)

Density
(g/cm³)

4-

Phenoxybenzoic

Acid

C₁₃H₁₀O₃ 214.22 295-298 -

4-

Phenoxyphenyla

cetonitrile

C₁₄H₁₁NO 209.25
155-160 @ 0.1

torr[1]
1.120 @ 20°C[1]
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Table 2: Spectroscopic Data for 4-Phenoxyphenylacetonitrile (Predicted)

Type of Spectrum Key Peaks and Assignments

¹H NMR (CDCl₃, 400 MHz), δ (ppm)
~7.40-7.30 (m, 4H, Ar-H), ~7.20-7.00 (m, 5H, Ar-

H), ~3.75 (s, 2H, -CH₂CN)

¹³C NMR (CDCl₃, 100 MHz), δ (ppm)

~158.0 (C-O), ~156.0 (C-O), ~130.0 (Ar-CH),

~129.5 (Ar-CH), ~125.0 (Ar-CH), ~124.0 (Ar-C),

~120.0 (Ar-CH), ~118.0 (Ar-CH), ~117.5 (CN),

~23.0 (-CH₂CN)

FT-IR (neat), ν (cm⁻¹)

~3050 (Ar C-H stretch), ~2250 (C≡N stretch,

sharp), ~1590, 1490 (Ar C=C stretch), ~1240

(Ar-O-Ar stretch)

Note: The spectroscopic data presented is predicted based on the analysis of structurally

similar compounds and general principles of NMR and IR spectroscopy, as direct experimental

spectra were not available in the initial search.

Scale-up Considerations
When scaling up the synthesis of 4-Phenoxyphenylacetonitrile, several factors should be

considered:

Temperature Control: The conversion of the alcohol to the chloride with thionyl chloride and

the cyanation reaction are exothermic. For larger batches, efficient heat dissipation is crucial

to prevent side reactions and ensure safety. A jacketed reactor with controlled cooling is

recommended.

Reagent Addition: The dropwise addition of thionyl chloride and boron trifluoride diethyl

etherate should be carefully controlled to maintain the desired reaction temperature.

Cyanide Handling: The use of sodium cyanide on a larger scale requires stringent safety

protocols, including dedicated equipment and a method for quenching and disposing of

cyanide waste.
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Work-up and Purification: Phase separations and extractions can become more

cumbersome on a larger scale. The final purification by vacuum distillation will require a

robust vacuum system and appropriate distillation apparatus to handle larger volumes.

Alternative Reagents: For industrial-scale synthesis, exploring alternative, less hazardous

cyanating agents or catalytic methods could be beneficial.

Workflow Diagram
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Start: 4-Phenoxybenzoic Acid

Step 1: Reduction
- NaBH₄, BF₃·OEt₂

- Anhydrous THF, 0-40°C

Work-up 1
- Quench with H₂O
- Acidify with H₂SO₄

- Ether Extraction
- Dry and Evaporate

Intermediate:
4-Phenoxybenzyl alcohol

Step 2: Chlorination & Cyanation
- SOCl₂ in Chloroform, Reflux

- NaCN in Acetone/Water, Reflux

Work-up 2
- Filtration

- Benzene Extraction
- Dry and Evaporate

Purification
- Vacuum Distillation

Final Product:
4-Phenoxyphenylacetonitrile

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of 4-Phenoxyphenylacetonitrile.
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Conclusion
The two-step synthesis of 4-Phenoxyphenylacetonitrile from 4-phenoxybenzoic acid

presented in this application note provides a clear and adaptable protocol for laboratory use.

The methodology is based on well-established chemical transformations and utilizes readily

accessible reagents. The provided characterization data and scale-up considerations will aid

researchers in the successful preparation and future larger-scale production of this valuable

chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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